N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide
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Overview
Description
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, characterized by the presence of benzyl, ethyl, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide typically involves the following steps:
Alkylation: The ethyl group is introduced via alkylation, where ethyl bromide or ethyl chloride is reacted with the nitrated intermediate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl or aryl halides with a base like sodium hydride.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: N-benzyl-N-ethyl-3-methyl-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Oxidation: N-benzyl-N-ethyl-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide: Similar structure but with different positioning of the methyl and nitro groups.
N-ethyl-4-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a methyl group.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional functional groups.
Uniqueness
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the nitro and methyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-18(12-14-7-5-4-6-8-14)17(20)15-9-10-16(19(21)22)13(2)11-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDHRVCUZOGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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